Fluoranthene
Overview
Description
Fluoranthene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. It is a yellowish, crystalline compound found in coal tar and produced during the incomplete combustion of organic materials . The molecule can be viewed as the fusion of naphthalene and benzene units connected by a five-membered ring . Although samples are often pale yellow, the compound is colorless and soluble in nonpolar organic solvents .
Mechanism of Action
Target of Action
This compound, a polycyclic aromatic hydrocarbon (PAH), primarily targets DNA . It forms stable and unstable DNA adducts, mainly at guanine and adenine, which can lead to mutations in proto-oncogenes (RAS) and tumor-suppressor genes (P53) .
Mode of Action
This compound interacts with its targets through a process known as dioxygenation . This involves the formation of stable and unstable DNA adducts, which can lead to mutations in proto-oncogenes and tumor-suppressor genes .
Biochemical Pathways
This compound affects several biochemical pathways. The oxidation of this compound is initiated by dioxygenation at the C-1,2, C-2,3, and C-7,8 positions . The C-1,2 and C-2,3 dioxygenation routes degrade this compound via fluorene-type metabolites, whereas the C-7,8 routes oxidize this compound via acenaphthylene-type metabolites . The major site of dioxygenation is the C-2,3 dioxygenation route .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the vehicle of administration . Absorption characteristics of this compound are governed by the dose as well as the dosing vehicle . Uptake and elimination of this compound are accelerated when administered through oil-based vehicles . The low uptake of this compound from Alkamuls and Tween 80/isotonic saline may have been a result of the poor solubility of the chemical .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of DNA adducts and mutations in proto-oncogenes and tumor-suppressor genes . These mutations can potentially lead to carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. When this compound enters the environment, it can remain in the soil, water, or air . Eventually, PAHs are broken down into less harmful molecules by the action of microbes, chemical interactions, or sunlight . This compound is toxic to aquatic organisms . Its occurrence in food has also been assessed .
Biochemical Analysis
Biochemical Properties
Fluoranthene interacts with several enzymes and biomolecules. For instance, the enzyme catechol 2,3, dioxygenase (C2,3D) plays a crucial role in this compound metabolism . The activity of this enzyme increases significantly in the presence of this compound .
Cellular Effects
This compound affects various cellular processes. For example, it influences the growth rate, biomass, chlorophyll, carbohydrate, and protein contents of cells . Higher concentrations of this compound negatively affect these parameters, while the lipid and carotenoids content significantly increases .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. The aromatic-ring-hydroxylating dioxygenase in Microbacterium paraoxydans JPM1 plays a key role in the degradation of this compound .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change. For instance, Microbacterium paraoxydans JPM1 can degrade 91.78% of the initial amount of this compound after 25 days of incubation .
Metabolic Pathways
This compound is involved in several metabolic pathways. The C2,3D pathway, for instance, is suggested for the metabolism of this compound in eukaryotic algae .
Preparation Methods
Fluoranthene can be synthesized through various methods, including strategic bond disconnections and total syntheses of natural products featuring the benzo[j]this compound skeleton . One common method involves the intramolecular Friedel–Crafts-type cyclization, where the resulting this compound-H+ acts as a Brønsted acid to protonate dimethyldimesitylsilane, leading to another Friedel–Crafts reaction cycle . Industrially, this compound is obtained from the high boiling fraction of coal tar, representing a few percent by weight .
Chemical Reactions Analysis
Fluoranthene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fluoranthenequinone.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: Electrophilic substitution reactions can occur, such as nitration and halogenation.
Common reagents and conditions used in these reactions include strong acids for electrophilic substitution and oxidizing agents for oxidation reactions. Major products formed from these reactions include fluoranthenequinone and dihydrothis compound .
Scientific Research Applications
Fluoranthene has a wide range of scientific research applications, including:
Chemistry: Used as a chemical intermediate in the synthesis of other compounds.
Biology: Studied for its potential environmental impact and health effects.
Medicine: Investigated for its carcinogenic properties and potential therapeutic applications.
Industry: Utilized in the production of fluorescent probes and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Fluoranthene is similar to other polycyclic aromatic hydrocarbons, such as pyrene, benzo[k]this compound, and benzo[a]this compound . this compound is unique due to its non-alternant structure, which includes a five-membered ring . This structural difference leads to distinct photophysical and fluorescence properties, making this compound an attractive fluorophore for various applications .
Properties
IUPAC Name |
fluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEPBJHOBDJJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
Record name | FLUORANTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16213 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024104 | |
Record name | Fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluoranthene appears as light yellow fine crystals. (NTP, 1992), Pale yellow solid; [HSDB] | |
Record name | FLUORANTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16213 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fluoranthene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7843 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
482 °F at 60 mmHg (NTP, 1992), 384 °C | |
Record name | FLUORANTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16213 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | FLUORANTHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
198.0 °C (388.4 °F) Closed cup | |
Record name | FLUORANTHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Virtually insoluble (0.20-0.26 mg/L) in water, Soluble in ethanol, ether, benzene, chloroform and carbon disulfide, Solubility in seawater at 22 °C: 0.1 + or - 0.06 ppm, 0.120 mg/L at 24 °C (99% purity), /Fluoranthene/ has a high molecular weight and its relative non-polarity makes this cmpd very insoluble in water., For more Solubility (Complete) data for FLUORANTHENE (6 total), please visit the HSDB record page. | |
Record name | FLUORANTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16213 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | FLUORANTHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.252 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.252 at 0 °C/4 °C | |
Record name | FLUORANTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16213 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | FLUORANTHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.00000922 [mmHg], Vapor pressure = 0.01 mm Hg at 20 °C, 9.22X10-6 mm Hg at 25 °C | |
Record name | FLUORANTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16213 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fluoranthene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7843 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | FLUORANTHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colored needles, Pale yellow needles or plates from alcohol, Pale yellow crystals, Pale yellow needles or plates | |
CAS No. |
206-44-0, 76774-50-0 | |
Record name | FLUORANTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16213 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fluoranthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000206440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzacenaphthylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076774500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUORANTHENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoranthene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluoranthene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORANTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360UOL779Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUORANTHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
230 °F (NTP, 1992), 110.2 °C | |
Record name | FLUORANTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16213 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | FLUORANTHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes fluoranthene a concern for the environment?
A1: this compound is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in soil and sediment. [] This persistence allows it to biomagnify in the food chain, posing risks to wildlife and potentially humans. []
Q2: How does this compound impact aquatic organisms?
A2: Studies show this compound exhibits phototoxicity in the presence of ultraviolet radiation, enhancing its toxicity to aquatic organisms like daphnids and bullfrog larvae. [, ] This phototoxicity can lead to mortality, behavioral changes, and tissue damage, even at sublethal concentrations. [, ]
Q3: Can organisms break down this compound?
A3: Yes, some bacterial species demonstrate the ability to degrade this compound. For instance, Sphingobium sp. strain KK22 can break down this compound into smaller molecules, including this compound and acenaphthylene, ultimately leading to mineralization. []
Q4: Does the presence of other PAHs influence this compound degradation?
A4: Research indicates that the presence of other PAHs can create interactive effects on the biodegradation of this compound. Some bacteria show enhanced this compound utilization in the presence of specific PAHs, while others experience a decrease in degradation rates. []
Q5: What happens to this compound residues in soil?
A5: Biodegradation of this compound in soil can influence the mobility and sequestration of its residues. The breakdown products, being more polar, can diffuse into soil pores and potentially bind to the soil matrix or become trapped in micropores. []
Q6: How do organisms take up this compound?
A6: Aquatic organisms like mussels efficiently absorb this compound from water, primarily accumulating it in lipid-rich tissues like the liver and spleen. [] The uptake process appears to be rapid, with a significant portion absorbed within the first few hours of exposure. []
Q7: What role does blood plasma play in this compound transport?
A7: In mussels, this compound binds extensively to plasma proteins, limiting its free form in the blood. [] This binding suggests a specific transport mechanism for this compound within the organism. []
Q8: Can this compound be metabolized by organisms?
A8: Yes, organisms like the polychaete Capitella sp. I can metabolize this compound, excreting it as dissolved organic carbon (DOC). [] This metabolic capacity likely contributes to the species' tolerance to PAH-contaminated environments. []
Q9: Does the presence of natural organic matter influence this compound bioavailability?
A9: Research suggests that natural organic matter can influence this compound adsorption to carbon nanotubes, potentially impacting its bioavailability to organisms like fathead minnows. [] Further research is needed to understand the complex interactions between PAHs, organic matter, and bioavailability. []
Q10: Can we reduce this compound bioavailability in sediment?
A10: Studies show that adding carbonaceous resins like Ambersorb® 1500 to contaminated sediment can effectively reduce this compound bioavailability. [] This reduction translates to lower body burdens and decreased toxicity in exposed organisms like oligochaetes. []
Q11: What is the molecular formula and weight of this compound?
A11: The molecular formula of this compound is C16H10, and its molecular weight is 202.25 g/mol.
Q12: What are the key spectroscopic characteristics of this compound?
A12: this compound displays characteristic absorption and fluorescence spectra. Its absorption spectrum differs from a simple combination of benzene and naphthalene spectra due to exciton interactions between the electronic states of its aromatic subsystems. [] It exhibits fluorescence in the blue to green region, with high Stokes shifts and quantum yields in both solution and solid states. []
Q13: How does the presence of nitromethane affect this compound fluorescence?
A13: Nitromethane selectively quenches the fluorescence of alternant PAHs like this compound, while minimally affecting the fluorescence of nonalternant PAHs. [] This property makes nitromethane a useful tool for discriminating between different classes of PAHs in analytical techniques. []
Q14: Can we synthesize this compound derivatives with specific properties?
A14: Yes, researchers have synthesized various this compound derivatives, including BN-doped fluoranthenes and luminescent-substituted fluoranthenes, by employing methods like pyrrolic-type nitrogen directed C-H borylation and [2+2+2] cycloaddition. [, ] These derivatives exhibit unique properties, such as wider HOMO-LUMO energy gaps and tunable fluorescence emission, making them potentially useful for various applications. [, ]
Q15: How does bromination affect the structure and properties of this compound?
A15: Bromination of this compound can lead to the formation of various brominated derivatives, depending on the reaction conditions. For example, bromination of 3-methoxythis compound yields different products based on the reaction conditions and the presence of other substituents on the this compound ring. [, ] These brominated derivatives can serve as precursors for synthesizing other this compound derivatives with specific functionalities. [, ]
Q16: What analytical techniques are used to detect and quantify this compound?
A16: Various analytical techniques are employed to detect and quantify this compound in environmental samples, including:
Q17: How do researchers ensure the accuracy and reliability of this compound analysis?
A17: Analytical methods used for this compound analysis undergo rigorous validation to ensure accuracy, precision, and specificity. This validation involves determining various parameters like linearity, limit of detection, limit of quantification, recovery, and reproducibility. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.